molecular formula C20H25N3O4S B2903456 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea CAS No. 1203071-65-1

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea

货号 B2903456
CAS 编号: 1203071-65-1
分子量: 403.5
InChI 键: XTKBBIXUYZHQHZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea, also known as Compound A, is a small molecule that has been shown to have potential therapeutic applications in various diseases. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action and physiological effects.

作用机制

The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A is not fully understood, but studies have shown that it exerts its effects by modulating various signaling pathways. 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. Activation of the AMPK pathway by 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation. In addition, 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been shown to have various biochemical and physiological effects. Studies have demonstrated that 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been shown to reduce the production of inflammatory mediators such as TNF-α and IL-6, thereby reducing inflammation. Moreover, 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been shown to reduce oxidative stress and inflammation in the brain, thereby exerting neuroprotective effects.

实验室实验的优点和局限性

One of the advantages of using 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A in lab experiments is its potential therapeutic applications in various diseases. Moreover, 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A in lab experiments is its limited solubility in aqueous solutions, which can affect its pharmacokinetics and pharmacodynamics.

未来方向

There are several future directions for the research on 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A. One of the future directions is to study its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and autoimmune diseases. Moreover, further studies are needed to elucidate the mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A and to identify its molecular targets. In addition, studies are needed to optimize the synthesis method of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A to improve its solubility and bioavailability. Furthermore, studies are needed to evaluate the safety and efficacy of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A in animal models and clinical trials.

合成方法

The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been reported by various research groups using different methods. One of the methods involves the reaction of 4-methoxyphenethylamine with 5-(2-bromoacetyl)-1,3-thiazolidine-2,4-dione in the presence of triethylamine to obtain the intermediate compound. This intermediate is then reacted with 2-methyl-5-nitrophenyl isocyanate to obtain 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A. Another method involves the reaction of 4-methoxyphenethylamine with 5-(2-chloroacetyl)-1,3-thiazolidine-2,4-dione in the presence of triethylamine to obtain the intermediate compound, which is then reacted with 2-methyl-5-nitrophenyl isocyanate to obtain 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A.

科学研究应用

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory mediators such as TNF-α and IL-6. Moreover, studies have also demonstrated that 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

属性

IUPAC Name

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-15-4-7-17(23-12-3-13-28(23,25)26)14-19(15)22-20(24)21-11-10-16-5-8-18(27-2)9-6-16/h4-9,14H,3,10-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKBBIXUYZHQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。